molecular formula C19H10N4O7 B5214967 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5214967
M. Wt: 406.3 g/mol
InChI Key: MVZIXTOMQNADNV-UHFFFAOYSA-N
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Description

2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features multiple functional groups, including a pyrimidine ring, a nitrobenzoyl group, and an isoindole-dione structure. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The starting materials might include derivatives of pyrimidine and isoindole, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, the nitrobenzoyl group is known for its bioactivity, which could be harnessed in drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. In biological systems, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-benzoyl-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-(4-nitrobenzoyl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

The uniqueness of 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a nitrobenzoyl group and a pyrimidine ring in the same molecule is relatively rare and can lead to unique reactivity and interactions.

Properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-5-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N4O7/c24-15(9-2-1-3-11(6-9)23(29)30)10-4-5-12-13(7-10)18(27)22(17(12)26)14-8-20-19(28)21-16(14)25/h1-8H,(H2,20,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZIXTOMQNADNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CNC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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